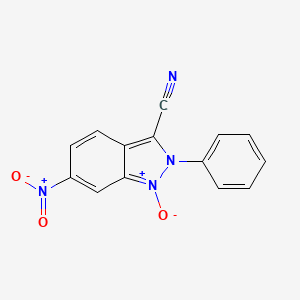![molecular formula C16H17NO2 B14347004 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one CAS No. 93104-45-1](/img/structure/B14347004.png)
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a methoxy group and a methylanilino group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate substituted aniline and benzaldehyde derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Reaction Conditions: Common reaction conditions include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylanilino groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions tailored to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It may be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one and 1-[3-methoxy-4-(trifluoromethyl)phenyl]ethan-1-one share structural similarities but differ in their functional groups and properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
93104-45-1 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-[3-(4-methoxy-2-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H17NO2/c1-11-9-15(19-3)7-8-16(11)17-14-6-4-5-13(10-14)12(2)18/h4-10,17H,1-3H3 |
Clé InChI |
REMOSYBECIDLGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)NC2=CC=CC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


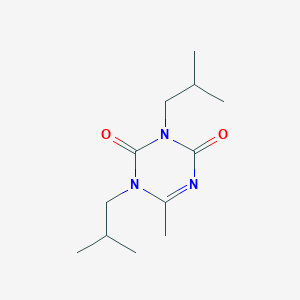
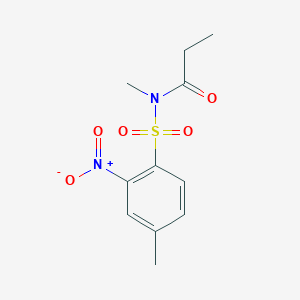
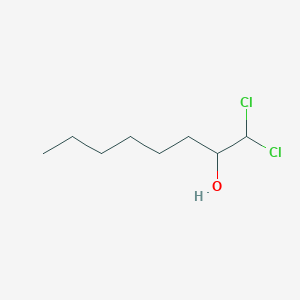
![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
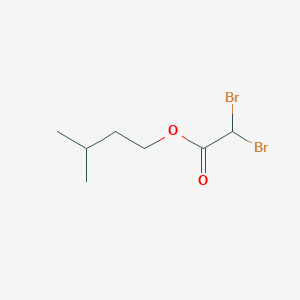
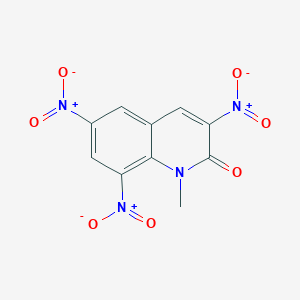
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

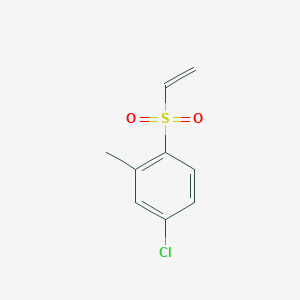
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)


